Cas no 478048-81-6 (3-(tert-Butyl)-4-(4-chlorophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine)

3-(tert-Butyl)-4-(4-chlorophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine 化学的及び物理的性質
名前と識別子
-
- 3-(TERT-BUTYL)-4-[(4-CHLOROPHENYL)SULFONYL]-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE
- 3-(tert-Butyl)-4-(4-chlorophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
-
3-(tert-Butyl)-4-(4-chlorophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T156090-25mg |
3-(tert-Butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine |
478048-81-6 | 25mg |
$ 230.00 | 2022-06-03 | ||
TRC | T156090-50mg |
3-(tert-Butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine |
478048-81-6 | 50mg |
$ 380.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00892767-1g |
3-tert-Butyl-4-(4-chlorobenzenesulfonyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine |
478048-81-6 | 90% | 1g |
¥4193.0 | 2024-04-17 | |
A2B Chem LLC | AI72951-5mg |
3-tert-butyl-4-(4-chlorobenzenesulfonyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine |
478048-81-6 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI72951-1mg |
3-tert-butyl-4-(4-chlorobenzenesulfonyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine |
478048-81-6 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI72951-1g |
3-tert-butyl-4-(4-chlorobenzenesulfonyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine |
478048-81-6 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI72951-10mg |
3-tert-butyl-4-(4-chlorobenzenesulfonyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine |
478048-81-6 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI72951-500mg |
3-tert-butyl-4-(4-chlorobenzenesulfonyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine |
478048-81-6 | >90% | 500mg |
$720.00 | 2024-04-19 |
3-(tert-Butyl)-4-(4-chlorophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine 関連文献
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
10. Back matter
3-(tert-Butyl)-4-(4-chlorophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazineに関する追加情報
Introduction to 3-(tert-Butyl)-4-(4-chlorophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 478048-81-6)
The compound 3-(tert-Butyl)-4-(4-chlorophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine, identified by its CAS number 478048-81-6, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic sulfonamide derivative has garnered considerable attention due to its structural complexity and potential biological activities. The molecular framework of this compound integrates a benzoxazine core with a sulfonyl group and substituents that enhance its pharmacological profile, making it a promising candidate for further investigation in drug discovery.
Structurally, the presence of a tert-butyl group at the 3-position and a 4-chlorophenyl moiety at the 4-position of the sulfonamide moiety contributes to the compound's overall steric and electronic properties. These substituents not only influence the compound's solubility and metabolic stability but also modulate its interaction with biological targets. The benzoxazine ring, a well-known scaffold in medicinal chemistry, is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are critical for binding affinity and selectivity.
In recent years, there has been growing interest in benzoxazine derivatives due to their diverse biological activities. These compounds have been explored for their potential roles in anti-inflammatory, antimicrobial, and anticancer applications. The specific substitution pattern in 3-(tert-Butyl)-4-(4-chlorophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine suggests that it may exhibit unique pharmacological effects compared to other benzoxazine-based molecules.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is often associated with various diseases, particularly cancer. The sulfonamide moiety in 3-(tert-Butyl)-4-(4-chlorophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is known to interact with the ATP-binding site of kinases, thereby inhibiting their activity. Furthermore, the presence of bulky substituents like the tert-butyl group may enhance binding affinity by improving hydrophobic interactions with the kinase pocket.
Recent studies have highlighted the importance of sulfonamide derivatives in developing novel therapeutic agents. Sulfonamides are known for their ability to form stable hydrogen bonds with biological targets, which enhances their binding affinity. The sulfonyl group in this compound not only contributes to its kinase inhibition potential but also serves as a site for further chemical modification to optimize pharmacokinetic properties.
The 6-methyl group on the benzoxazine ring adds another layer of structural complexity that may influence the compound's bioavailability and metabolic pathways. Methyl groups are often introduced into drug molecules to improve lipophilicity and solubility, which can enhance oral bioavailability. Additionally, methyl groups can participate in hydrophobic interactions with biological targets, further modulating binding affinity.
Another area of interest is the potential anti-inflammatory properties of this compound. Inflammation is a hallmark of many chronic diseases, including arthritis and cardiovascular disorders. Benzoxazine derivatives have been shown to inhibit inflammatory pathways by modulating cytokine production and enzymatic activity. The specific substitution pattern in 3-(tert-Butyl)-4-(4-chlorophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine may make it particularly effective in targeting inflammatory mediators.
Furthermore, the compound's structure suggests potential applications in central nervous system (CNS) disorders. The benzoxazine core has been reported to cross the blood-brain barrier, making it suitable for treating neurological conditions. The presence of lipophilic substituents like the tert-butyl group may enhance CNS penetration, while the sulfonamide moiety could interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases.
In conclusion,3-(tert-Butyl)-4-(4-chlorophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 478048-81-6) is a structurally complex and pharmacologically promising compound with potential applications in various therapeutic areas. Its unique substitution pattern and functional groups make it an attractive candidate for further investigation in drug discovery. As research continues to uncover new biological activities and mechanisms of action associated with benzoxazine derivatives,this compound holds significant promise for developing novel therapeutic agents.
478048-81-6 (3-(tert-Butyl)-4-(4-chlorophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine) 関連製品
- 2172167-36-9(1-cyclopropyl-5-(difluoromethyl)sulfanyl-1H-1,2,3,4-tetrazole)
- 99856-51-6(7-Amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one)
- 1803567-14-7(Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-)
- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)
- 1805368-18-6(Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate)
- 1529508-13-1(2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl-)
- 1443412-41-6(2-(3,5-Dichlorophenyl)malonic acid)
- 921860-28-8(7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)
- 1269667-57-3(4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid)
- 2138138-46-0(4-Chloro-5-fluoro-6-methyl-2-(trichloromethyl)pyrimidine)